molecular formula C13H8F2INO4S B8492739 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid

Cat. No.: B8492739
M. Wt: 439.17 g/mol
InChI Key: VFEZKQLFTVVFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonylamino group attached to a difluorobenzene ring and an iodine atom attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid involves its interaction with specific molecular targets. For example, it can form complexes with enzymes, such as carbonic anhydrase, and inhibit their activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides, such as 2,6-Difluorobenzenesulfonamide and 2,6-Difluorobenzenesulfonyl chloride .

Uniqueness

What sets 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a sulfonylamino group and an iodine atom provides versatility in synthetic chemistry and potential for diverse biological activities.

Properties

Molecular Formula

C13H8F2INO4S

Molecular Weight

439.17 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]-4-iodobenzoic acid

InChI

InChI=1S/C13H8F2INO4S/c14-9-2-1-3-10(15)12(9)22(20,21)17-11-6-7(16)4-5-8(11)13(18)19/h1-6,17H,(H,18,19)

InChI Key

VFEZKQLFTVVFMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)I)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4-iodo-benzoic acid was sulfonylated with 2,6-difluorobenzenesulfonyl chloride as in EXAMPLE 1, Part A. 1H NMR (500 MHz, CD3OD): 8.05 (d, J=1.6, 1H), 7.72 (d, J=8.4, 1H), 7.68-7.60 (m, 1H), 7.48 (dd, J=8.4, 1.6, 1H), 7.16-7.09 (m, 2H).
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